trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-[(2-methoxyphenyl)methylamino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-9(12)8-13-10-6-7-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFKSHMBWVNJPY-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : CHNO\
- Molecular Weight : 205.27 g/mol
- CAS Number : 2159008-92-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an antagonist at NMDA receptors, which are implicated in neurodegenerative diseases and pain pathways . Additionally, its structural features may confer unique pharmacological properties that warrant further investigation.
In Vitro Studies
Several studies have evaluated the in vitro biological activity of this compound:
- Antitumor Activity : In a study assessing the cytotoxicity against various cancer cell lines, this compound showed significant growth inhibition, particularly against breast cancer cell lines. The IC values were reported to be in the micromolar range, indicating promising antitumor potential .
- Neuroprotective Effects : Research has indicated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .
- Anti-inflammatory Properties : The compound has also demonstrated anti-inflammatory effects in vitro, reducing the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in managing inflammatory diseases .
In Vivo Studies
In vivo studies have further elucidated the biological activity:
- Xenograft Models : this compound was tested in mouse xenograft models where it exhibited significant tumor regression without notable toxicity, suggesting a favorable therapeutic index .
- Behavioral Studies : In animal models of anxiety and depression, treatment with this compound resulted in reduced anxiety-like behaviors, indicating potential applications in psychiatric disorders .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment led to a 70% reduction in cell viability at 24 hours post-treatment, with apoptosis being confirmed through Annexin V staining.
Case Study 2: Neuroprotection
In a neuroprotection study using a rat model of ischemic stroke, administration of this compound resulted in a significant reduction in infarct size and improved neurological scores compared to controls, highlighting its potential as a neuroprotective agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Scientific Research Applications
The compound exhibits several promising applications across different domains:
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds with similar structures to trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol may possess antitumor properties. They are being investigated for their ability to inhibit specific kinases involved in cancer cell proliferation, such as ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent protein kinase). These inhibitors are crucial for developing targeted cancer therapies, particularly in treating breast and lung cancers.
Neuroprotective Effects
The compound has shown potential in neuroprotection by safeguarding neuronal cells from oxidative stress and apoptosis. Studies suggest that it could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to modulate neuroinflammatory responses.
Antimicrobial Properties
Initial studies have explored the antimicrobial effects of this compound against various bacterial strains. Its efficacy suggests potential applications in developing new antibiotics, especially against resistant strains.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the generation of complex molecules through various synthetic pathways, including:
- Cyclization Reactions : The cyclobutane ring can participate in reactions that generate larger cyclic structures.
- Functional Group Transformations : The presence of the methoxy and amino groups facilitates further chemical modifications, allowing for the synthesis of derivatives with enhanced biological activity.
Case Study 1: Antitumor Inhibition
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights:
Substituent Effects: The methoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to methyl or dimethyl analogs . This may improve solubility in polar solvents or binding to biological targets.
Synthetic Accessibility :
- Cyclobutane derivatives are often synthesized via photocycloadditions or stereoselective methods, as seen in the preparation of 4-(1-(4-Methoxyphenyl)ethoxy)-2-methylbutan-2-ol using iridium-based catalysts . The target compound likely requires similar high-precision techniques.
Biological Relevance :
- Benzylamine-substituted cyclobutanes (e.g., ) are explored for CNS applications due to their structural resemblance to neurotransmitters like dopamine. The methoxy group may modulate receptor affinity .
- Analogs with lipophilic substituents (e.g., phenylethyl in ) are discontinued, suggesting challenges in pharmacokinetics or toxicity .
Agrochemical Potential: Methoxy and methyl groups are common in pesticides (e.g., triazine derivatives in ). The target compound’s methoxy group could align with herbicidal or fungicidal activity, though direct evidence is lacking.
Preparation Methods
Cyclobutane Ring Construction
The cyclobutane core is generally constructed via [2+2] cycloaddition reactions or through ring transformations involving cyclobutane precursors. The [2+2] photocycloaddition is a common method to form cyclobutane rings, although it often requires careful control of steric and electronic factors to favor heterodimerization and desired stereochemistry. Alternative approaches involve C–H functionalization and ring-closing alkylation strategies using metal chelates to template stereoselective cyclobutane formation.
Amino Group Introduction
Amino substituents on cyclobutane rings can be introduced by nucleophilic substitution, azide displacement followed by reduction, or Gabriel synthesis methods. For example, azide substitution of tosylated cyclobutane derivatives followed by catalytic hydrogenation yields amino-cyclobutane compounds with moderate to good yields. The Gabriel synthesis route is also employed but generally results in lower yields (~47% compared to 72% for azide reduction).
Functionalization of Cyclobutan-1-ol
Hydroxylation at the cyclobutane ring, particularly at the 1-position, can be achieved via selective oxidation or by using protected intermediates that are deprotected after ring formation. Protection strategies such as TBS (tert-butyldimethylsilyl) protection are used to prevent overoxidation during subsequent transformations.
Detailed Preparation Method for trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
While no direct one-step synthesis for this compound is reported explicitly in the retrieved literature, a combination of established methods for aminocyclobutanes and cyclobutanols can be adapted. Below is a detailed multi-step synthetic approach based on analogous research findings:
Step 1: Synthesis of Cyclobutan-1-ol Intermediate
- Start from a suitable cyclobutane precursor, such as 1,3-dicarboxylic acid derivatives or cyclobutene.
- Employ a [2+2] photocycloaddition or ring-closing alkylation to form the cyclobutane ring with a protected hydroxyl group (e.g., TBS-protected alcohol).
- Deprotect the hydroxyl group carefully to yield cyclobutan-1-ol with trans stereochemistry, using mild acidic conditions to avoid ring opening or overoxidation.
Step 2: Introduction of the Amino Group
- Convert the hydroxyl group at the 1-position or an adjacent position into a good leaving group (e.g., tosylate).
- Perform nucleophilic substitution with azide ion (NaN3) to introduce an azido group.
- Reduce the azide to the corresponding amine using catalytic hydrogenation (Pd/C, H2) or Staudinger reduction.
Step 3: Attachment of the (2-Methoxyphenyl)methyl Moiety
- React the amino-cyclobutanol intermediate with 2-methoxybenzyl chloride or a similar electrophile under basic conditions to form the secondary amine linkage.
- Purify the product by crystallization or chromatography to isolate this compound.
Comparative Data Table of Key Steps and Yields
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, and how do computational models enhance retrosynthetic planning?
- Methodological Answer :
- Cyclobutane Core Formation : Start with cyclobutanone or functionalized cyclobutane intermediates. For example, cyclobutanone can react with 2-methoxybenzylamine via reductive amination using NaBH4 in ethanol at 0–25°C .
- Computational Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. Input the target structure to prioritize single-step pathways with >90% predicted yield .
- Key Parameters : Optimize solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C), and stoichiometry (1:1.2 amine:ketone) to minimize by-products like over-reduced amines .
Q. Which analytical techniques are critical for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- Stereochemical Confirmation : Use X-ray crystallography to resolve the trans-configuration of the cyclobutane ring and amine group. Comparative <sup>1</sup>H-NMR analysis (e.g., coupling constants J = 8–10 Hz for trans-diaxial protons) further validates stereochemistry .
- Purity Assessment : Employ HPLC-MS (C18 column, 0.1% TFA in H2O/MeCN gradient) to detect impurities <5%. Purity ≥95% is typical for research-grade material .
Q. How can researchers evaluate the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid. LogP values (~1.5–2.0, estimated via ChemAxon) predict moderate lipophilicity, requiring co-solvents (e.g., DMSO ≤1%) for in vitro studies .
- Stability : Incubate at 37°C in PBS and analyze degradation via LC-MS over 24–72 hours. Hydrolysis of the methoxy group or cyclobutane ring opening are common degradation pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Source Identification : Compare synthesis protocols (e.g., NaBH4 vs. LiAlH4 reduction) that may yield stereoisomeric by-products. Reproduce assays with rigorously characterized batches .
- Assay Standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor binding affinity (e.g., κ-opioid or serotonin receptors) and rule off-target effects .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 2-methoxyphenyl and cyclobutane groups?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Methoxy Group Modifications : Replace -OCH3 with -OCF3 or -OH to assess electronic effects on receptor binding .
- Cyclobutane Ring Expansion : Compare to cyclohexane or fused-ring analogs to evaluate steric constraints .
- In Silico Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., 5-HT2A receptors). Prioritize analogs with improved binding ΔG values .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
- Scale-Up Hurdles :
- Exothermic Reactions : Use flow chemistry for controlled heat dissipation during reductive amination .
- Purification : Replace column chromatography with crystallization (e.g., hexane/EtOAC) for >10 g batches .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .
Q. Which in vitro models are suitable for preliminary neuropharmacological profiling?
- Methodological Answer :
- Primary Assays :
- Receptor Binding : Screen against GPCR panels (Eurofins Cerep) at 10 μM to identify hits (≥50% inhibition).
- Functional Selectivity : Use β-arrestin recruitment assays (e.g., DiscoverX) to distinguish agonists vs. antagonists .
- Secondary Models : Differentiated SH-SY5Y cells for neurotoxicity profiling (LD50 via MTT assay) .
Data Contradiction Analysis
- Case Study : Discrepancies in reported serotonin receptor affinity (e.g., 5-HT2A Ki = 50 nM vs. 220 nM).
- Root Cause : Variability in radioligand purity ([<sup>3</sup>H]-Ketanserin vs. [<sup>125</sup>I]-DOI) and membrane preparation methods (HEK293 vs. cortical tissue) .
- Resolution : Re-test with uniform protocols (PerkinElmer kits) and include positive controls (e.g., LSD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
